molecular formula C12H16FN3O6 B136519 1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil CAS No. 149439-92-9

1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil

Cat. No. B136519
M. Wt: 317.27 g/mol
InChI Key: YBMMLOWXLDQBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil, commonly known as Boc-Glu(F)-Uracil, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. It is a prodrug of 5-fluorouracil, which is a widely used chemotherapeutic agent for the treatment of various types of cancer. Boc-Glu(F)-Uracil has been developed as a means to improve the efficacy and reduce the toxicity of 5-fluorouracil.

Mechanism Of Action

Boc-Glu(F)-Uracil is activated in cancer cells by the enzyme carboxypeptidase G2, which cleaves the Boc group from the prodrug, releasing 5-fluorouracil. 5-fluorouracil is then converted into its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme required for DNA synthesis. This leads to cell cycle arrest and ultimately, cell death.

Biochemical And Physiological Effects

Boc-Glu(F)-Uracil has been shown to exhibit greater cytotoxicity towards cancer cells than 5-fluorouracil alone. This is due to its selective activation in cancer cells, which results in increased levels of FdUMP and greater inhibition of thymidylate synthase. Boc-Glu(F)-Uracil has also been shown to exhibit reduced toxicity towards normal cells, which is attributed to its selective activation in cancer cells.

Advantages And Limitations For Lab Experiments

Boc-Glu(F)-Uracil has several advantages for use in lab experiments. It exhibits greater anti-tumor activity than 5-fluorouracil alone, making it a promising candidate for cancer therapy. It also exhibits reduced toxicity towards normal cells, which is important for minimizing side effects. However, the multi-step synthesis process required to produce Boc-Glu(F)-Uracil can be time-consuming and costly, which may limit its use in some lab settings.

Future Directions

Several future directions for research on Boc-Glu(F)-Uracil can be identified. One area of research could focus on optimizing the synthesis process to improve the yield and reduce the cost of production. Another area of research could focus on developing more efficient methods for the activation of Boc-Glu(F)-Uracil in cancer cells. Additionally, further studies could be conducted to investigate the potential applications of Boc-Glu(F)-Uracil in combination with other chemotherapeutic agents.

Synthesis Methods

Boc-Glu(F)-Uracil can be synthesized using a multi-step process involving the protection of the amino and carboxyl groups of glycine, followed by the coupling of the protected glycine derivative with 5-fluorouracil. The final product is obtained after deprotection of the Boc group.

Scientific Research Applications

Boc-Glu(F)-Uracil has been extensively studied for its potential applications in cancer therapy. Several studies have demonstrated that Boc-Glu(F)-Uracil exhibits greater anti-tumor activity than 5-fluorouracil alone. This is attributed to the fact that Boc-Glu(F)-Uracil is selectively activated in cancer cells, leading to increased cytotoxicity.

properties

CAS RN

149439-92-9

Product Name

1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil

Molecular Formula

C12H16FN3O6

Molecular Weight

317.27 g/mol

IUPAC Name

(5-fluoro-2,4-dioxopyrimidin-1-yl)methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C12H16FN3O6/c1-12(2,3)22-11(20)14-4-8(17)21-6-16-5-7(13)9(18)15-10(16)19/h5H,4,6H2,1-3H3,(H,14,20)(H,15,18,19)

InChI Key

YBMMLOWXLDQBNN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(=O)OCN1C=C(C(=O)NC1=O)F

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OCN1C=C(C(=O)NC1=O)F

Other CAS RN

149439-92-9

synonyms

1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil

Origin of Product

United States

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